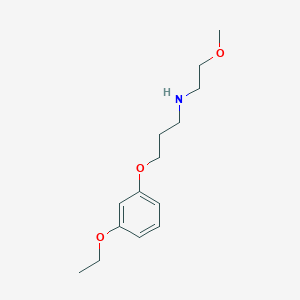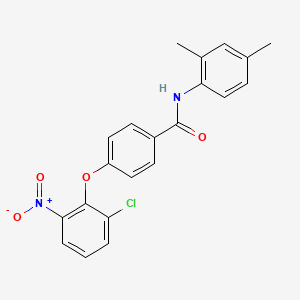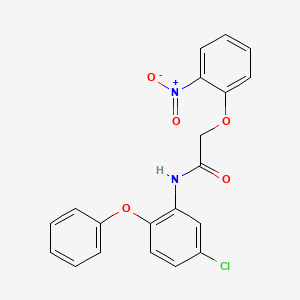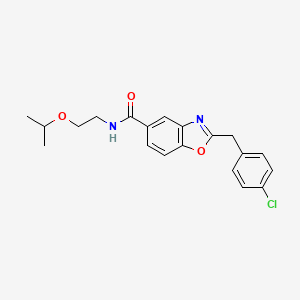![molecular formula C19H22O5 B5212509 4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as PMB-aldehyde and has a molecular formula of C19H22O5.
Wirkmechanismus
The mechanism of action of PMB-aldehyde is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PMB-aldehyde has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
PMB-aldehyde has been shown to have cytotoxic effects on cancer cells, including breast cancer cells, prostate cancer cells, and leukemia cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and prostaglandins. PMB-aldehyde has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PMB-aldehyde in lab experiments include its easy synthesis method, its low toxicity to normal cells, and its potential applications in various fields of scientific research. However, the limitations of using PMB-aldehyde include its limited solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on PMB-aldehyde. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent and its applications in treating inflammatory diseases. Additionally, the synthesis of new compounds based on PMB-aldehyde could lead to the discovery of novel drugs with therapeutic potential.
Synthesemethoden
PMB-aldehyde is synthesized from 2,4-dimethoxytoluene, which is reacted with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethanol, which is further reacted with benzaldehyde to form PMB-aldehyde.
Wissenschaftliche Forschungsanwendungen
PMB-aldehyde has potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. PMB-aldehyde has also been used as a reagent in organic synthesis for the preparation of alcohols and ketones.
Eigenschaften
IUPAC Name |
4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-15-3-8-18(19(13-15)21-2)24-12-10-22-9-11-23-17-6-4-16(14-20)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIFBEWNIBCHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)



![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

amine oxalate](/img/structure/B5212517.png)


